molecular formula C26H25N3O6 B11147191 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11147191
M. Wt: 475.5 g/mol
InChI Key: GQGPJHXRCORNTL-UHFFFAOYSA-N
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Description

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 4-methoxyphenol with 2-bromoacetyl bromide to form 2-(4-methoxyphenoxy)acetyl bromide. This intermediate is then reacted with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive quinoxaline core.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both methoxyphenyl and quinoxaline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H25N3O6/c1-33-18-9-7-17(8-10-18)27-24(30)15-23-26(32)28-21-5-3-4-6-22(21)29(23)25(31)16-35-20-13-11-19(34-2)12-14-20/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,32)

InChI Key

GQGPJHXRCORNTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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